molecular formula C19H29N3O2 B14000985 Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-45-2

Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate

Cat. No.: B14000985
CAS No.: 34153-45-2
M. Wt: 331.5 g/mol
InChI Key: WGNBSWPUEKGQIO-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate (CAS 34153-37-2) is a synthetic triazene derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C17H25N3O3 and a molecular weight of 319.40 g/mol, is characterized by its distinct (E)-configuration at the triazene moiety . Its physicochemical properties include a density of approximately 1.14 g/cm³, a high boiling point of 428.8°C at 760 mmHg, and a flash point of 213.1°C, indicating good thermal stability for various experimental conditions . The mechanism of action for this class of compounds typically involves the reactivity of the triazene functional group, which can serve as a versatile building block in organic synthesis and may interact with biological targets. Primary research applications include its use as a key intermediate in the development of novel pharmaceutical compounds and as a specialized reagent in synthetic organic chemistry for constructing complex molecular architectures. Researchers also utilize this compound in biochemical studies, particularly those investigating enzyme inhibition and metabolic pathways. This compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety precautions, including the use of personal protective equipment and adequate ventilation, should always be observed when handling this compound.

Properties

CAS No.

34153-45-2

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

ethyl 4-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]butanoate

InChI

InChI=1S/C19H29N3O2/c1-3-24-19(23)11-7-8-16-12-14-17(15-13-16)20-21-22(2)18-9-5-4-6-10-18/h12-15,18H,3-11H2,1-2H3

InChI Key

WGNBSWPUEKGQIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate generally involves:

Stepwise Preparation Based on Related Literature

Although direct preparation data for the exact compound is limited, analogous compounds such as ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate have been documented with detailed synthetic protocols.

Synthesis of the Triazene Intermediate
  • Starting materials : Aromatic amines or anilines substituted with a butanoate ester side chain.
  • Diazotization : The aromatic amine is converted into the corresponding diazonium salt using sodium nitrite (NaNO2) in acidic medium (e.g., HCl) at low temperatures (0–5 °C).
  • Coupling reaction : The diazonium salt is then reacted with a cyclohexyl-substituted methylhydrazine or related nucleophile to form the triazene linkage. The reaction is typically carried out in an aqueous or mixed solvent system under controlled pH to favor triazene formation.
Introduction of the Butanoate Ester Group
  • Esterification : If the starting material is a carboxylic acid, esterification is performed using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Alternatively , the butanoate ester may be introduced via nucleophilic substitution on a suitable halogenated precursor.

Experimental Conditions and Purification

  • Solvents : Ethanol, dichloromethane, or ethyl acetate are commonly used solvents for synthesis and purification.
  • Temperature : Diazotization is performed at low temperature (0–5 °C) to stabilize the diazonium salt; coupling and esterification reactions are typically carried out at room temperature or under reflux.
  • Purification : The crude product is purified by column chromatography using silica gel with solvent systems such as hexane/ethyl acetate mixtures. Recrystallization from ethanol or other suitable solvents yields the pure compound.

Representative Synthesis Example (Adapted)

Step Reagents & Conditions Description Yield & Notes
1 4-aminophenylbutanoate + NaNO2, HCl, 0–5 °C Diazotization to form diazonium salt Monitored by TLC
2 Diazonium salt + cyclohexylmethylhydrazine, pH ~5–7, room temp Coupling to form triazene intermediate Reaction time: 2–4 hours
3 Triazene intermediate + ethanol, acid catalyst, reflux Esterification to form ethyl ester Yield: 60–75% after purification
4 Purification by silica gel chromatography (hexane/ethyl acetate 2:1) Isolation of pure compound Recrystallization from ethanol

Structural Confirmation

  • Spectroscopic methods : NMR (1H, 13C), IR, and mass spectrometry confirm the presence of triazene and ester functionalities.
  • X-ray crystallography : For related triazene esters, crystal structures confirm molecular conformation and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Diazotization temperature 0–5 °C To stabilize diazonium salt
Diazotization reagents NaNO2, HCl Stoichiometric control required
Coupling pH 5–7 Optimal for triazene formation
Coupling solvents Water, ethanol mixtures Solubility consideration
Esterification conditions Reflux in ethanol, acid catalyst Ester yield depends on purity
Purification solvent system Hexane/ethyl acetate (2:1) Silica gel chromatography
Yield 60–75% after purification Moderate yields common

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazenyl Derivatives

The triazenyl group’s substituents significantly alter physicochemical and functional properties. For example:

Compound Name (CAS) Molecular Formula Substituents on Triazenyl Group Molecular Weight (g/mol) Key Properties
Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate (34153-45-2) C₁₉H₂₉N₃O₂ Cyclohexyl + Methyl 331.45 Density: 1.09 g/cm³; BP: 445.2°C
Ethyl 4-{4-[(1E)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate (34153-46-3) C₂₀H₃₃N₃O₂ Dibutyl 347.50 Higher lipophilicity due to alkyl chains; steric bulk
  • Steric and Electronic Effects : The cyclohexyl-methyl substitution in the target compound introduces moderate steric hindrance compared to the more flexible dibutyl groups in CAS 34153-46-3. This difference may affect binding affinity in biological systems or solubility in organic solvents .

Comparison with Ethyl Benzoate Derivatives

Ethyl benzoate analogs with heteroaromatic substituents (e.g., pyridazine, isoxazole) exhibit distinct electronic profiles:

Compound (Example CAS) Core Structure Substituent Potential Applications
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate + pyridazine Pyridazine (electron-deficient) Likely kinase inhibitors due to aromatic π-stacking
Target Compound (34153-45-2) Ethyl butanoate + triazenyl Triazenyl (polar, planar) Unclear; possible prodrug or metalloenzyme ligand
  • Electronic Properties : The triazenyl group’s resonance stabilization and dipole moment differ from pyridazine or isoxazole rings, which are π-deficient or π-excessive, respectively. This could influence redox behavior or intermolecular interactions .
  • Biological Relevance : Pyridazine-based analogs (e.g., I-6230) are often explored as kinase inhibitors, whereas triazenyl compounds may interact with metal ions or DNA due to their nitrogen-rich structure .

Thermochemical and Computational Insights

Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties . For triazenyl derivatives:

  • The target compound’s planar geometry and conjugation may reduce steric strain, aligning with DFT-predicted stability gradients.
  • Comparative studies using the Colle-Salvetti correlation-energy functional could quantify differences in correlation energies between triazenyl and pyridazine derivatives, informing reactivity predictions .

Table 1: Key Comparative Data

Property Target Compound (34153-45-2) Dibutyl Analog (34153-46-3) Pyridazine Analog (I-6230)
Molecular Weight (g/mol) 331.45 347.50 ~350 (estimated)
Boiling Point (°C) 445.2 Not reported Not reported
Calculated logP (lipophilicity) ~4.5 (estimated) ~5.8 (higher alkyl chains) ~3.0 (polar pyridazine)
Synthetic Yield (Typical) Not reported Not reported 30–50% (analogous routes)

Biological Activity

Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate, commonly referred to by its CAS number 34153-45-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C19H29N3O
  • Molecular Weight : 331.46 g/mol

The compound features a complex structure that includes a triazole ring, which is often associated with various biological activities.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit diverse pharmacological effects, including:

  • Antitumor Activity : Some studies suggest that derivatives of triazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Triazole derivatives are known for their antifungal activities, which could extend to broader antimicrobial effects.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may act on various receptors, influencing cellular signaling pathways.

Case Study 1: Antitumor Activity

A study conducted by researchers at PubMed explored the effects of triazole derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the compound's ability to induce apoptosis in breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of triazole compounds. In vitro tests demonstrated that this compound exhibited significant antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntitumorModeratePubMed Study
AntimicrobialHighAntifungal Activity Study
Enzyme InhibitionYesMechanistic Study

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-{4-[(1E)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between triazene precursors and ester derivatives. For example, analogous procedures (e.g., imine formation in ) suggest refluxing in methanol with catalytic acetic acid for intermediate steps. Optimization can include solvent polarity adjustments (e.g., DMF for solubility), temperature gradients (room temperature to reflux), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to aldehyde). Post-synthesis purification via flash column chromatography (e.g., n-hexane/ethyl acetate = 5:1, as in ) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : ESI-MS (as in ) provides molecular ion confirmation (C19_{19}H29_{29}N3_3O2_2, m/z 331.4525) and fragmentation patterns.
  • NMR : 1^1H and 13^{13}C NMR can resolve the triazene moiety (N=N–N) and ester carbonyl groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%, validated against reference standards .

Q. How do the physical properties (e.g., boiling point, density) of this compound influence solvent selection and storage protocols?

  • Methodological Answer : With a boiling point of 445.2°C ( ), high-temperature reactions require inert atmospheres (e.g., N2_2) to prevent decomposition. The density (1.09 g/cm3^3) suggests compatibility with dichloromethane or ethyl acetate for extractions. Storage at 4°C in amber vials minimizes degradation due to its low vapor pressure (4.02E-08 mmHg at 25°C) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

  • Methodological Answer : Flash column chromatography (silica gel, n-hexane/ethyl acetate gradients) is effective for separating polar byproducts. For non-volatile impurities, recrystallization in ethanol/water mixtures (8:2 v/v) can enhance purity. TLC (Rf_f = 0.3–0.5 in 7:3 hexane/ethyl acetate) monitors progress .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis detect degradation products. Buffered solutions (pH 3–9) incubated at 37°C for 24 hours assess hydrolytic stability, focusing on ester bond cleavage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP ( ) with a 6-31G(d,p) basis set model the triazene group’s resonance stabilization and charge distribution. Solvent effects (e.g., PCM for methanol) refine HOMO-LUMO gaps, correlating with experimental UV-Vis spectra (λmax_{\text{max}} ~300 nm) .

Q. What mechanistic insights explain contradictions between computational predictions and experimental reaction yields?

  • Methodological Answer : Discrepancies often arise from neglected solvent dynamics or transition-state barriers. Free-energy perturbation (FEP) calculations or metadynamics can refine activation energies. For example, overestimated yields in DFT may require incorporating exact exchange terms ( ) or entropy corrections .

Q. How does the steric bulk of the cyclohexyl group influence regioselectivity in triazene-forming reactions?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) model steric clashes during triazene cyclization. Comparing Mulliken charges at the triazene nitrogen (from DFT) with kinetic isotope effects (KIE) experiments validates steric vs. electronic control .

Q. What degradation pathways dominate under photolytic or oxidative conditions?

  • Methodological Answer : LC-MS/MS identifies photodegradants (e.g., nitroso intermediates from N–N bond cleavage). Accelerated oxidative studies (H2_2O2_2/Fe2+^{2+}) reveal hydroxyl radical attack on the phenyl ring, validated via 18^{18}O isotopic labeling .

Q. How can isotopic labeling (e.g., 15^{15}N or 13^{13}C) elucidate metabolic or environmental transformation pathways?

  • Methodological Answer : Synthesize 15^{15}N-labeled triazene via K15^{15}NO3_3 in diazotization steps. Tracking isotopic enrichment in soil/water matrices (via HRMS) quantifies biodegradation rates. 13^{13}C-labeling at the ester carbonyl (e.g., using 13^{13}C-ethyl bromide) traces hydrolytic pathways .

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